Panipenam

Description

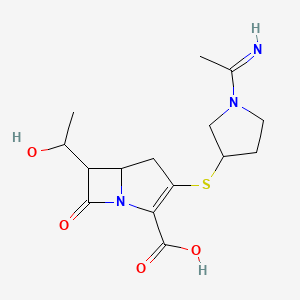

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMABNNERDVXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Development of Panipenam

Synthetic Pathways and Intermediate Derivatization

Typical synthetic routes for Panipenam involve the separate preparation of the carbapenem (B1253116) parent nucleus and the pyrrolidine (B122466) side chain, followed by their coupling. patsnap.com Intermediate compounds are often derivatized with protecting groups to facilitate subsequent reactions. justia.comgoogle.com

Key Synthetic Steps and Methodologies

One reported method for synthesizing the this compound parent nucleus begins with methyl acetoacetate (B1235776) and p-nitrobenzyl alcohol. patsnap.com This synthesis proceeds through a sequence of six steps: ester exchange, diazo reaction, enolization, substitution, hydrolysis, and ring closure. patsnap.com

Another approach focuses on synthesizing key intermediates: a carbapenem core structure (Compound VII) and a protected mercaptopyrrolidine (Compound VIII). google.com These intermediates are then coupled, and a methylene (B1212753) group is activated, for instance, using an iodization method, to complete the this compound synthesis. google.com

Methodologies in this compound synthesis aim to optimize yields and reaction conditions. Modern advancements in beta-lactam synthesis, such as transition metal-assisted reactions and catalytic metal carbene insertion, provide alternatives to the traditional Staudinger [2+2] cycloaddition, a common method for constructing the beta-lactam ring. nhsjs.com

Precursor Chemistry and Reagent Considerations

Key precursors for this compound synthesis include derivatives of acetoacetate for the carbapenem core and substituted pyrrolidines for the side chain. patsnap.comgoogle.com The choice of reagents is critical for achieving the desired stereochemistry and preventing unwanted side reactions. For example, trimethylchlorosilane is used as a silylation reagent and diethylamine (B46881) as a base in the diazotization of acetoacetate in one synthetic route. patsnap.com

Some synthetic methods have transitioned away from hazardous reagents like azide (B81097) or costly ones such as diphenyl iodoacetic acid. google.com Instead, more reactive iodides and a relatively inexpensive and mild potassium carbonate/dimethyl sulfoxide (B87167) system for cyclization have been employed. google.com The use of benzyl (B1604629) alcohol and benzyl chloroformate instead of p-nitrobenzyl alcohol and p-nitrobenzyl chloroformate in traditional processes has also been explored to enhance reaction efficiency and reduce costs. google.com Protecting group chemistry is essential for temporarily masking functional groups that could interfere with specific reaction steps. justia.comgoogle.comgoogle.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of this compound analogs are undertaken to investigate the relationship between their chemical structure and biological activity (SAR). nih.govnih.govnih.gov This involves making structural modifications to the this compound molecule, such as alterations to the carbapenem core or the pyrrolidine side chain, and assessing how these changes affect its antibacterial potency and spectrum. nih.gov

SAR studies on carbapenem antibiotics typically involve the synthesis of libraries of compounds with systematic structural variations. nih.govnih.gov For instance, modifications to the C2 side chain of penem (B1263517) antibiotics have been studied to understand their activity against specific bacteria. nih.gov These studies help to elucidate how factors like the size and chemical nature of substituents influence activity and resistance to enzymatic degradation. nih.gov A convergent synthetic strategy, where the core and side chain are prepared separately and then coupled, is particularly useful for generating a diverse range of analogs by varying the side chain component. nih.gov

Research findings from SAR studies on related beta-lactam antibiotics, such as penems, indicate that even minor structural modifications can have a significant impact on activity. nih.gov For example, studies on penem libraries have shown that changes in the size or the introduction of aromatic rings at certain positions of the side chain can notably affect antibacterial activity. nih.gov Such data are invaluable for the rational design of new analogs with potentially improved pharmacological properties. nih.gov

Elucidation of Panipenam S Molecular Mechanism of Action

Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are a diverse group of bacterial enzymes located in the bacterial membrane. basicmedicalkey.comwikipedia.org They are characterized by their ability to bind to penicillin and other β-lactam antibiotics. wikipedia.org PBPs are involved in various aspects of peptidoglycan metabolism, including the transpeptidation (cross-linking) and transglycosylation of peptidoglycan strands, as well as carboxypeptidase activity that trims peptidoglycan precursors. researchgate.netwikipedia.orgresearchgate.net Panipenam interacts with these vital enzymes, disrupting their function.

Identification of Primary and Secondary PBP Targets

The specific PBP targets of β-lactam antibiotics can vary depending on the bacterial species and the antibiotic itself. Different PBPs have distinct roles in cell wall synthesis; for instance, some are involved in cell elongation, while others are crucial for septum formation during cell division. researchgate.net Studies on carbapenems, a class to which this compound belongs, have shown varying affinities for different PBPs in different bacterial species. For example, imipenem (B608078), another carbapenem (B1253116), has shown high binding affinities to PBP-2 and PBP-4 in Escherichia coli and Pseudomonas aeruginosa, and appreciable affinities to other major PBPs, though higher concentrations were needed for binding to PBP-3. nih.gov The binding profile of this compound to specific PBPs contributes to its spectrum of activity against different bacteria.

While specific detailed data on this compound's PBP targets across a wide range of bacteria were not extensively available in the search results, the general mechanism for carbapenems involves targeting key PBPs. Research on other carbapenems like imipenem and meropenem (B701) provides insight into typical carbapenem-PBP interactions. nih.govnih.govnih.gov

| Antibiotic | Bacterial Species | Primary PBP Targets | Secondary PBP Targets |

| Imipenem | Escherichia coli | PBP-2, PBP-4 | PBP-1A, PBP-1B, PBP-5 |

| Imipenem | Pseudomonas aeruginosa | PBP-2, PBP-4 | Most other major PBPs |

| Meropenem | Pseudomonas aeruginosa | PBP-4 | PBP-2, PBP-3, PBP5/6 |

| Ceftazidime | Pseudomonas aeruginosa | PBP-3 | PBP-1a, PBP-1b |

| Piperacillin | Pseudomonas aeruginosa | PBP-1a, PBP-1b, PBP-3 |

Molecular Basis of PBP Acylation and Inhibition

The inhibitory action of this compound on PBPs stems from its structural similarity to the natural substrates of these enzymes, specifically the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor. microbenotes.commikrobiyolbul.orgnhsjs.com β-Lactam antibiotics, including this compound, contain a strained β-lactam ring. mdpi.comwikipedia.org When a PBP attempts to catalyze the transpeptidation reaction using the β-lactam antibiotic as a substrate analog, the highly reactive β-lactam ring is cleaved. wikipedia.org This cleavage leads to the formation of a stable covalent bond between the carbonyl carbon of the opened β-lactam ring and a catalytic serine residue in the active site of the PBP. mdpi.comwikipedia.orgnhsjs.commdpi.comnih.gov This process, known as acylation, effectively inactivates the enzyme, forming a stable acyl-enzyme complex. wikipedia.orgmikrobiyolbul.orgnih.gov Unlike the natural D-Ala-D-Ala substrate, which is rapidly released after the reaction, the acyl-enzyme complex formed with β-lactams is generally stable, leading to irreversible or prolonged inhibition of PBP activity. wikipedia.orgmikrobiyolbul.org

The stability of the acyl-enzyme complex is a key factor in the effectiveness of β-lactam antibiotics. nih.gov The inability of the acylated PBP to efficiently deacylate and regenerate the free enzyme means that it is unable to perform its essential role in cell wall synthesis. mikrobiyolbul.org

Interference with Bacterial Cell Wall Biosynthesis

By inhibiting the transpeptidase activity of PBPs through acylation, this compound prevents the cross-linking of peptidoglycan strands. mdpi.comlibretexts.orgresearchgate.netmicrobenotes.com This cross-linking is crucial for the structural integrity and rigidity of the bacterial cell wall. researchgate.netmicrobenotes.com When this process is inhibited, the peptidoglycan layer becomes weakened and defective. mdpi.comlibretexts.org

The disruption of cell wall synthesis has severe consequences for the bacterial cell. The weakened cell wall is unable to withstand the high internal osmotic pressure, leading to osmotic instability. mdpi.com This ultimately results in cell lysis and death, particularly in actively growing bacteria that are continuously synthesizing new cell wall material. mdpi.comlibretexts.orgnih.gov The interference with peptidoglycan synthesis by inhibiting PBPs is the primary mechanism by which this compound exerts its bactericidal effect. drugbank.com

Mechanisms of Bacterial Resistance to Panipenam

Enzymatic Inactivation by β-Lactamases

Beta-lactamases are a diverse group of bacterial enzymes that hydrolyze the beta-lactam ring, a core structural component of Panipenam and other beta-lactam antibiotics, thereby rendering them inactive nih.govmsdmanuals.comdrugs.com. The production of beta-lactamases is a predominant mechanism of resistance, particularly among Gram-negative bacteria nih.govmsdmanuals.com.

Beta-lactamases are classified based on their molecular structure (Ambler classification) into four classes: A, B, C, and D msdmanuals.commdpi.comnih.gov. Classes A, C, and D utilize a serine residue in their active site for hydrolysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their catalytic activity msdmanuals.commdpi.comnih.gov.

Role of Serine β-Lactamases (Classes A, C, D)

Serine beta-lactamases (Classes A, C, and D) hydrolyze the amide bond of the beta-lactam ring through the formation of a transient acyl-enzyme intermediate with an active-site serine residue nih.govnih.govnih.gov.

Class A beta-lactamases are a clinically important group found in many Gram-negative and Gram-positive bacteria, including common pathogens like Escherichia coli and Klebsiella pneumoniae. mdpi.com They can hydrolyze penicillins, cephalosporins, and in some cases, carbapenems (e.g., Klebsiella pneumoniae carbapenemases - KPCs) msdmanuals.commdpi.com.

Class C beta-lactamases , also known as AmpC beta-lactamases, are typically active against cephalosporins and monobactams mdpi.com. Their production can be inducible, leading to resistance upon exposure to certain beta-lactams plos.org.

Class D beta-lactamases , or oxacillinases (OXAs), are a diverse group with varying substrate profiles, including activity against oxacillin (B1211168) and cloxacillin (B1194729) nih.govwikipedia.org. Some Class D enzymes, such as OXA-48, can hydrolyze carbapenems msdmanuals.commdpi.com.

While carbapenems like this compound were initially developed to be stable against hydrolysis by many serine beta-lactamases, the evolution and dissemination of enzymes like KPCs and certain OXA variants have posed a significant threat to their efficacy msdmanuals.comnih.gov.

Hydrolytic Activity of Metallo-β-Lactamases (Class B, e.g., IMP-types)

Metallo-beta-lactamases (MBLs), classified as Class B, utilize one or two zinc ions in their active site to hydrolyze the beta-lactam ring mdpi.comnih.govwikipedia.org. Unlike serine beta-lactamases, their catalytic mechanism does not involve a covalent intermediate nih.gov. MBLs are particularly concerning because they can hydrolyze almost all beta-lactam antibiotics, including carbapenems, and are not inhibited by commercially available serine beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) msdmanuals.comdrugs.comnih.gov.

IMP-type MBLs are a significant example of Class B enzymes with carbapenemase activity mdpi.comliverpool.ac.uk. The blaIMP genes encode IMP-type MBLs and are often found on mobile genetic elements, facilitating their spread among different bacterial species, particularly Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacterales mdpi.comliverpool.ac.uknih.gov. Studies have shown that bacteria expressing blaIMP variants, such as IMP-1, can exhibit resistance to carbapenems, including imipenem (B608078) and this compound asm.org. For instance, Escherichia coli strains expressing blaIMP-70 showed increased minimum inhibitory concentrations (MICs) for doripenem (B194130) and meropenem (B701), and the same MICs for imipenem and this compound, compared to strains expressing blaIMP-1 asm.org.

Impact of Extended-Spectrum β-Lactamases (ESBLs) on this compound Efficacy

Extended-Spectrum Beta-Lactamases (ESBLs) are a group of serine beta-lactamases (primarily Class A) that can hydrolyze a broad range of beta-lactam antibiotics, including extended-spectrum cephalosporins and monobactams msdmanuals.commdpi.comuwcsim.org. ESBLs are commonly found in Escherichia coli and Klebsiella species, among other Gram-negative bacteria msdmanuals.comuwcsim.org.

While carbapenems are generally considered stable against hydrolysis by ESBLs and have been the preferred treatment for infections caused by ESBL-producing organisms, the presence of ESBLs can still impact the clinical efficacy of beta-lactam antibiotics uwcsim.orgnih.gov. The overuse of carbapenems in treating ESBL infections has contributed to the selection and emergence of carbapenem (B1253116) resistance mechanisms, including the production of carbapenemases uwcsim.orgnih.gov. Although this compound is a carbapenem and typically active against ESBL producers, the increasing prevalence of ESBLs highlights the selective pressure that can lead to the development of more potent resistance mechanisms, such as MBLs or carbapenem-hydrolyzing serine beta-lactamases, which can inactivate this compound.

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall wikipedia.orgplos.orgnhsjs.com. Beta-lactam antibiotics, including this compound, exert their effect by binding to and inactivating these essential proteins nih.govwikipedia.orgnhsjs.com. Alterations in PBPs can lead to reduced susceptibility or resistance to beta-lactam antibiotics nih.govnih.govplos.org.

Reduced Affinity of Modified PBPs for this compound

One mechanism of resistance involves modifications to the existing PBPs that result in a reduced binding affinity for beta-lactam antibiotics plos.orgnih.govplos.orgetflin.com. These alterations, often due to point mutations in the genes encoding PBPs, mean that higher concentrations of the antibiotic are required to inhibit cell wall synthesis effectively plos.orgetflin.com.

In organisms like Streptococcus pneumoniae, alterations in specific PBPs (e.g., PBP1a, PBP2b, and PBP2x) are a primary mechanism of resistance to beta-lactams, including penicillins and cephalosporins etflin.comnih.govnih.gov. While the direct impact of modified PBPs with reduced affinity specifically for this compound may vary depending on the bacterial species and the specific PBP modifications, this general mechanism of target modification is a known pathway for resistance to beta-lactam antibiotics plos.orgnih.gov.

Acquisition of Novel or Modified PBP Genes (e.g., mecA gene)

Bacteria can also acquire novel or modified PBP genes through horizontal gene transfer, leading to the expression of PBPs with low affinity for beta-lactam antibiotics nih.govetflin.com. The most well-characterized example is the acquisition of the mecA gene in Staphylococcus aureus, which confers resistance to methicillin (B1676495) and other beta-lactam antibiotics, including carbapenems nih.govwikipedia.orgtaylorandfrancis.com.

Modulation of Outer Membrane Permeability and Porin Channels

The outer membrane of Gram-negative bacteria serves as a primary barrier, regulating the passage of molecules, including antibiotics, into the cell. Porin channels, embedded within this membrane, act as aqueous pores facilitating the diffusion of hydrophilic substances. Alterations in the number or structure of these porins can significantly impact the influx of antibiotics like this compound, contributing to resistance plos.orgmdpi.comnih.govmdpi.com.

Downregulation or Loss of Specific Porins (e.g., OprD in Pseudomonas aeruginosa)

A prevalent mechanism of resistance to carbapenems, particularly imipenem and this compound, in Pseudomonas aeruginosa is the downregulation or complete loss of the outer membrane protein OprD nih.govnih.govbrieflands.com. OprD is a substrate-specific porin that facilitates the diffusion of basic amino acids, small peptides, and carbapenems into the periplasmic space where penicillin-binding proteins (PBPs), the targets of carbapenems, are located nih.govnih.govbrieflands.com.

Studies have demonstrated that a decrease in oprD gene expression and/or functional mutations that disrupt OprD protein activity lead to reduced susceptibility to carbapenems brieflands.com. Research investigating carbapenem resistance in P. aeruginosa clinical isolates found that oprD downregulation was a common mechanism, observed in a significant percentage of isolates brieflands.comjidc.org. For example, one study showed that decreased oprD expression was significant in 13 out of 18 imipenem-resistant P. aeruginosa clinical isolates, including a high percentage of multidrug-resistant (MDR) strains brieflands.com. The loss of OprD expression can significantly decrease the susceptibility of P. aeruginosa to carbapenems and plays a major role in acquired resistance to imipenem and, to a lesser extent, meropenem brieflands.com.

Data from research on P. aeruginosa isolates highlights the contribution of oprD downregulation to carbapenem resistance:

| Mechanism | Percentage of Isolates with Mechanism |

| oprD downregulation | 55% jidc.org |

This data indicates that reduced OprD-mediated influx is a significant factor in this compound resistance in P. aeruginosa.

Efflux Pump Systems

Efflux pumps are active transporter proteins embedded in the bacterial membrane that actively pump antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below therapeutic levels micropspbgmu.rumdpi.comfrontiersin.org. These systems represent another crucial mechanism contributing to bacterial resistance to this compound plos.orgmdpi.combrieflands.commedintensiva.org.

Contribution of Efflux Pumps to this compound Resistance

Efflux pumps play a significant role in mediating resistance to various antibiotics, including carbapenems plos.orgmdpi.commedintensiva.org. While some efflux systems have broad substrate specificity, others are more specific. Overexpression or increased activity of efflux pumps can lead to reduced intracellular accumulation of this compound, contributing to a resistant phenotype plos.orgmdpi.commedintensiva.org. Studies investigating carbapenem resistance mechanisms in P. aeruginosa have identified the overexpression of certain efflux systems as contributing factors jidc.org.

Research findings indicate the involvement of efflux pumps in carbapenem resistance:

| Efflux System Overexpression | Percentage of Isolates with Overexpression |

| MexAB-OprM | 16.3% jidc.org |

| MexBY-OprM | 2.5% jidc.org |

| MexCD-OprJ | Not specifically quantified for this compound in search results |

| MexEF-OprN | Not specifically quantified for this compound in search results |

This data, primarily from studies on P. aeruginosa and carbapenems in general, suggests that efflux pump overexpression, particularly of the MexAB-OprM system, contributes to reduced susceptibility to these antibiotics, likely including this compound given its structural similarity to other carbapenems.

Characterization of Specific Efflux Systems (e.g., RND family)

Several families of bacterial efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria for extruding a wide range of antibiotics, including carbapenems micropspbgmu.rumdpi.comfrontiersin.orgnih.gov. RND efflux pumps typically function as tripartite complexes spanning both the inner and outer membranes, effectively transporting substrates directly out of the cell micropspbgmu.rumdpi.comnih.gov.

The MexAB-OprM system in P. aeruginosa is a well-characterized RND efflux pump known to contribute to resistance to various antibiotics, including some carbapenems jidc.orgredalyc.org. While imipenem is generally not considered a strong substrate for MexAB-OprM, other carbapenems like meropenem and doripenem are jidc.org. Given that this compound is a carbapenem, it is plausible that MexAB-OprM and other RND efflux systems could play a role in this compound resistance, either alone or in combination with other mechanisms. Mutations in the regulators of RND family efflux pumps can lead to their overexpression, which is frequently observed in clinical isolates under antibiotic selective pressure mdpi.com.

Adaptive Resistance Mechanisms in Microbial Populations

Adaptive resistance refers to a temporary increase in a bacterium's ability to survive in the presence of an antibiotic, often triggered by environmental stimuli, and is typically reversible upon removal of the stimulus medintensiva.org. This differs from acquired resistance, which involves stable genetic changes. While specific studies detailing adaptive resistance mechanisms solely to this compound were not prominently featured in the search results, the concept of adaptive resistance in the context of carbapenem exposure in relevant pathogens like P. aeruginosa has been noted medintensiva.org.

Adaptive resistance can involve various transient responses, such as the formation of biofilms, which can act as a physical barrier to antibiotic penetration medintensiva.orgunbosque.edu.co. Bacteria within biofilms often exhibit altered growth rates and physiological states that can reduce their susceptibility to antibiotics. While the direct link between this compound and specific adaptive resistance mechanisms like biofilm formation was not explicitly detailed, it is a general mechanism by which bacterial populations can exhibit reduced susceptibility to antibiotics, including carbapenems, in response to environmental cues or antibiotic exposure medintensiva.org. Further research is needed to fully elucidate the specific adaptive resistance mechanisms triggered by this compound exposure in various bacterial species.

Structure Activity Relationships Sar of Panipenam and Its Derivatives

Elucidating Key Structural Moieties for Antimicrobial Activity

The antimicrobial activity of panipenem (B1678378) and other carbapenems is primarily mediated by their ability to inhibit bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). nih.govwikipedia.orgnih.gov The β-lactam ring is a crucial structural element for this activity, as it mimics the D-Ala-D-Ala dipeptide substrate of PBPs and undergoes nucleophilic attack by a catalytic serine residue in the PBP active site, leading to irreversible enzyme inactivation. wikipedia.orgbiomolther.orgnih.gov

Key structural features contributing to the antimicrobial activity of carbapenems include the β-lactam ring, the fused five-membered ring, and the side chains attached to these rings. biomolther.org The trans configuration of the hydrogen atoms at C-5 and C-6 of the β-lactam ring is important for stability against β-lactamases. nih.gov The hydroxyethyl (B10761427) side chain at the C-6 position with the (1R) stereochemistry is also a characteristic feature of many potent carbapenems, including panipenem, and plays a role in their activity and β-lactamase resistance. nih.gov

Impact of Side Chain Modifications on PBP Binding Affinity

Research on carbapenems has shown that the nature and charge of the substituent at the C-2 position (where the sulfur atom is located in panipenem's side chain) can impact activity and PBP affinity. For instance, studies comparing meropenem (B701) (with a weakly basic C-2 side chain) and imipenem (B608078) or panipenem (with a strong basic C-2 side chain) against Haemophilus influenzae indicated that a less basic (or neutral) C-2 side chain or the presence of a 1β-methyl group (present in meropenem but not panipenem) can lead to increased activity and affinity for certain PBPs like PBP-4 and PBP-5. nih.gov This suggests that the specific side chain at the C-2 position of panipenem influences its interaction profile with bacterial PBPs.

Influence of Structural Features on β-Lactamase Stability

Bacterial resistance to β-lactam antibiotics, including carbapenems, can occur through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. nih.govwikipedia.org While carbapenems are generally more stable to hydrolysis by many β-lactamases compared to penicillins and cephalosporins, their susceptibility can vary depending on their structural features and the specific type of β-lactamase. mdpi.comnih.gov

The trans configuration at C-5 and C-6 of the β-lactam ring in carbapenems contributes to their stability against some β-lactamases. nih.gov The (1R)-hydroxyethyl side chain at C-6 also plays a role in conferring resistance to certain β-lactamases. nih.gov The nature of the substituent at the C-2 position can also influence β-lactamase stability. While specific detailed information on panipenem's interaction with various β-lactamases based solely on its structure is not extensively available in the search results, the general principles of carbapenem (B1253116) structure-activity relationship regarding β-lactamase stability apply. Carbapenemases, a class of β-lactamases, are particularly concerning as they can hydrolyze carbapenems. mdpi.com

Relationship Between Chemical Structure and Outer Membrane Permeation

For carbapenem antibiotics to reach their targets (PBPs located in the periplasmic space or cytoplasmic membrane), they must first cross the outer membrane of Gram-negative bacteria. nih.govnih.gov This permeation primarily occurs through porin channels, which are water-filled channels that allow the passage of small, hydrophilic molecules. nih.govubc.ca

The chemical structure of an antibiotic, including its size, charge, and hydrophilicity, influences its ability to permeate the outer membrane through these porin channels. nih.govplos.org Panipenem, being a relatively hydrophilic molecule, is expected to utilize porins for entry into Gram-negative bacteria. The specific structure of the C-2 side chain, with its cyclic amine and charged nature (depending on the physiological pH), likely plays a role in its interaction with and passage through different porin types. nih.gov Alterations in porin expression or structure can lead to decreased outer membrane permeability and contribute to resistance in Gram-negative bacteria. nih.govnih.gov

In Vitro Antimicrobial Activity and Comparative Microbiology of Panipenam

Susceptibility Profiles Against Diverse Bacterial Strains

Studies have evaluated the susceptibility of various clinically isolated bacterial strains to panipenam. nih.govresearchgate.net

Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

This compound has demonstrated excellent in vitro antibacterial activity against methicillin-susceptible Staphylococcus strains, with low minimum inhibitory concentrations (MICs). nih.govresearchgate.net Specifically, against methicillin-susceptible Staphylococcus isolates, this compound, along with imipenem (B608078) and doripenem (B194130), showed MICs of ≤0.06 µg/mL. nih.govresearchgate.net Against Streptococcus species, including penicillin-resistant Streptococcus pneumoniae, this compound has shown potent antibacterial activity among the carbapenems tested, with a MIC range of ≤0.06 to 0.12 µg/mL. nih.govresearchgate.net For Enterococcus faecalis, imipenem and this compound have shown slightly greater activity compared to meropenem (B701) and biapenem. core.ac.uk

Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Enterobacteriaceae)

Against Enterobacteriaceae, this compound has demonstrated activity comparable to that of imipenem. nih.govresearchgate.net Carbapenems, including this compound, have shown low MICs against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, Klebsiella species, and Proteus species, in contrast to higher MICs observed with cephems. nih.govresearchgate.net For Haemophilus influenzae, this compound has exhibited activity comparable to imipenem. nih.govresearchgate.net While meropenem has generally shown stronger activity against Enterobacteriaceae compared to other carbapenems, this compound remains active. core.ac.uk Against Pseudomonas aeruginosa, meropenem has been reported to have lower MICs than imipenem and this compound in some studies. chemotherapy.or.jp

Anaerobic Bacteria (e.g., Bacteroides fragilis group, Peptostreptococcus anaerobius)

Carbapenems, including this compound, have generally demonstrated strong antibacterial activity against anaerobic bacteria. nih.govresearchgate.net Studies have indicated that each of the carbapenems tested showed almost the same strong antibacterial activity against anaerobes. nih.govresearchgate.net The Bacteroides fragilis group is a significant group of anaerobic pathogens, and while resistance levels can vary among species within this group, B. fragilis itself is generally the most susceptible. mdpi.com Peptostreptococcus anaerobius is another clinically relevant anaerobic species. scielo.org.zanih.govmdpi.com Resistance to penicillin in Peptostreptococcus anaerobius appears to be more common, ranging from 5% to 25%. mdpi.com

Comparative In Vitro Efficacy Against Other Carbapenems and Antimicrobials

This compound's in vitro efficacy has been compared to other carbapenems such as imipenem, meropenem, and biapenem, as well as other classes of antimicrobials. wikipedia.orgwikipedia.orgnih.govnih.govcore.ac.ukchemotherapy.or.jpwikipedia.orgnih.gov

Comparison of Minimum Inhibitory Concentrations (MICs)

Comparative studies have analyzed the MICs of this compound against various bacterial isolates in relation to other carbapenems. Against methicillin-susceptible Staphylococcus and Streptococcus (including penicillin-resistant S. pneumoniae), this compound has shown potent activity, comparable to or exceeding that of other tested carbapenems. nih.govresearchgate.net For Enterobacteriaceae, this compound's activity is comparable to imipenem, though meropenem may show slightly superior activity against this group. nih.govresearchgate.netcore.ac.uk Against Pseudomonas aeruginosa, meropenem has sometimes shown lower MICs than panipenem (B1678378) and imipenem. chemotherapy.or.jp For Staphylococcus aureus and Enterococcus faecalis, imipenem and this compound have demonstrated lower MICs compared to meropenem. chemotherapy.or.jp

The following table summarizes some comparative MIC data:

| Bacterial Species | This compound MIC Range (µg/mL) | Comparator Carbapenem (B1253116) | Comparator MIC Range (µg/mL) | Reference |

| Methicillin-Susceptible Staphylococcus | ≤0.06 | Imipenem | ≤0.06 | nih.govresearchgate.net |

| Doripenem | ≤0.06 | nih.govresearchgate.net | ||

| Streptococcus (incl. PRSP) | ≤0.06 - 0.12 | Imipenem | Higher than this compound | nih.govresearchgate.net |

| Meropenem | Higher than this compound | nih.govresearchgate.net | ||

| Enterobacteriaceae | Comparable to Imipenem | Imipenem | Comparable to this compound | nih.govresearchgate.net |

| Meropenem | Slightly superior to this compound | nih.govresearchgate.netcore.ac.uk | ||

| Pseudomonas aeruginosa | Higher than Meropenem | Meropenem | Lower than this compound | chemotherapy.or.jp |

| Staphylococcus aureus | Lower than Meropenem | Imipenem | Lower than Meropenem | chemotherapy.or.jp |

| Enterococcus faecalis | Lower than Meropenem | Imipenem | Lower than Meropenem | chemotherapy.or.jp |

| Anaerobes | Strong activity | Imipenem, Meropenem, Biapenem | Similar strong activity | nih.govresearchgate.net |

Cross-Resistance and Cross-Susceptibility Patterns

Cross-antimicrobial activity has been observed between imipenem and this compound against Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. chemotherapy.or.jpresearchgate.net This suggests that resistance or susceptibility to one of these carbapenems may correlate with resistance or susceptibility to the other. The development of resistance to carbapenems can involve mechanisms such as the production of carbapenemases, changes in outer membrane permeability due to the loss of porins, and alterations in penicillin-binding proteins. nih.govijbamr.com While carbapenems are generally stable against many beta-lactamases, including ESBLs and AmpC beta-lactamases, the emergence of metallo-beta-lactamases can lead to rapid degradation of carbapenems. nih.gov

Based on the available information from the conducted searches, comprehensive and specific data focusing solely on the in vitro synergistic and antagonistic interactions, Fractional Inhibitory Concentration Index (FICI) analysis, time-kill curve studies in combined regimens, Post-Antibiotic Effect (PAE), and sub-MIC effects of this compound is limited. While this compound is recognized as a carbapenem antibiotic and mentioned in the context of carbapenem comparisons and general antibiotic properties in some sources europa.eugoogle.comgoogle.comgoogle.comnih.govgoogle.comepo.orggoogleapis.com, detailed research findings specifically addressing these in vitro pharmacological aspects solely for this compound in isolation or specific combinations as required by the outline were not extensively found within the search results.

The provided search results primarily discuss these concepts in relation to other carbapenems such as imipenem, meropenem, and doripenem, or in broader studies of antibiotic combinations and their in vitro effects on various bacterial species nih.govnih.govnih.govmdpi.comgazimedj.comnih.govmdpi.comjocmr.orgmdpi.comresearchgate.netnih.govd-nb.infoembopress.orgpreprints.orgredemc.netwikipedia.orgnih.gov. For instance, studies detail FICI analysis and time-kill curves for combinations involving imipenem, meropenem, polymyxin (B74138) B, rifampin, amikacin, and tigecycline (B611373) against multidrug-resistant organisms like Acinetobacter baumannii and Klebsiella pneumoniae nih.govmdpi.comgazimedj.comjocmr.orgmdpi.comresearchgate.netd-nb.infopreprints.orgredemc.net. Similarly, the post-antibiotic effect and sub-MIC effects are discussed for other antibiotic classes and specific agents like imipenem, meropenem, biapenem, colistin, and ciprofloxacin, examining their impact on bacterial growth and biofilm formation europa.eugoogle.comnih.govnih.govnih.govmdpi.comnih.govembopress.orgwikipedia.org.

Advanced Analytical Methodologies for Panipenam Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of Panipenam in various matrices. These techniques offer high resolution and sensitivity, making them indispensable tools in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound and potential impurities. Method validation, following guidelines such as those from the International Council for Harmonization (ICH), is essential to ensure the method's reliability, accuracy, precision, linearity, specificity, and robustness jocpr.comijsra.net.

For instance, an HPLC method for the determination of this compound/betamipron (B834) utilized a C18 column with a mobile phase of 0.02 mol/L phosphate (B84403) buffer (pH 8.0) and acetonitrile (B52724) (97:3) at a temperature of 45°C and a detection wavelength of 260 nm. This method demonstrated linearity for this compound within the range of 119-478 μg/ml, with a within-day precision (RSD) of 0.4% and a recovery rate of 99.8% researchgate.net. Another example, while for Imipenem (B608078) and Cilastatin, illustrates the validation parameters typically assessed, including specificity under forced degradation conditions (hydrolytic, oxidative, photolytic, and thermal), precision, sensitivity (LOD and LOQ), linearity, range, accuracy, and robustness against small variations in parameters like pH, column temperature, flow rate, and mobile phase composition jocpr.com.

Ultra Performance Liquid Chromatography (UPLC) Applications

Ultra Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes (less than 2 µm) in columns and operates at higher pressures, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC researchgate.net. UPLC is valuable in drug metabolism studies, stability assessments, and the quantification of compounds following in vitro experiments researchgate.net. While specific applications for this compound using UPLC were not detailed in the search results, UPLC's enhanced capabilities make it suitable for rapid and high-resolution analysis of complex samples containing this compound, such as those encountered in research involving biological matrices or degradation studies researchgate.net. Method validation parameters for UPLC, similar to HPLC, include specificity, linearity, accuracy, precision, and stability studies to ensure reliable results researchgate.net.

Mass Spectrometry (MS) Coupling for Identification and Quantification

Mass Spectrometry (MS) is a powerful technique often coupled with chromatography (e.g., LC-MS or GC-MS) for the identification and quantification of compounds based on their mass-to-charge ratio googleapis.comgoogle.com. LC-MS/MS, in particular, offers high selectivity and sensitivity through the use of multiple reaction monitoring (MRM) mode, which is crucial for analyzing complex biological matrices mdpi.com. While direct examples of this compound analysis using coupled MS were not extensively provided, the principle of using MS for identification and quantification is broadly applicable to pharmaceutical compounds like this compound. For instance, LC-MS/MS has been successfully applied for the quantitative determination of other beta-lactam antibiotics, such as imipenem and piperacillin, in biological samples, demonstrating its capability to handle complex matrices and achieve high sensitivity mdpi.com. This suggests that similar methodologies could be developed and applied for this compound analysis.

Sample Preparation Techniques (e.g., Solid Phase Extraction) for In Vitro Matrices

Sample preparation is a critical step before chromatographic or spectroscopic analysis, especially when dealing with complex matrices like biological fluids or in vitro samples. Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and enrichment, effectively removing interfering compounds and concentrating the analyte of interest thermofisher.comscharlab.com. SPE is based on the principle of selective retention, similar to liquid chromatography, and involves steps such as conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte scharlab.com. Various sorbent chemistries are available, allowing for the optimization of the extraction process based on the properties of the analyte and the matrix thermofisher.com. While a specific SPE protocol for this compound in in vitro matrices was not detailed, SPE is a common and effective method for preparing biological samples for analysis of pharmaceutical compounds nih.govrsc.org. The development of an SPE method involves selecting the appropriate sorbent and solvents to achieve optimal recovery of the analyte while minimizing matrix effects thermofisher.comresearchgate.net.

Stability and Enzymatic Degradation Pathways of Panipenam in Research Models

In Vitro Stability Under Varied Physicochemical Conditions

The stability of β-lactam antibiotics, including panipenam, in aqueous solutions is significantly influenced by physicochemical factors such as pH and temperature. The core structure of this compound, the β-lactam ring, is susceptible to hydrolysis, which leads to the loss of its antibacterial activity.

Detailed kinetic studies on the stability of this compound under a range of pH and temperature conditions are not extensively available in publicly accessible literature. However, the general behavior of carbapenems can provide insights into the expected stability profile of this compound. For carbapenems, the degradation kinetics often follow pseudo-first-order reactions. The rate of hydrolysis is typically lowest in the slightly acidic to neutral pH range (pH 6-7) and increases in more acidic or alkaline conditions.

Temperature is another critical factor, with higher temperatures generally accelerating the rate of degradation. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, indicating a logarithmic increase in the degradation rate with a linear increase in the inverse of the absolute temperature.

For illustrative purposes, the stability of other carbapenems is presented below. It is important to note that these values are not specific to this compound and are provided to give a general understanding of carbapenem (B1253116) stability.

| Carbapenem | Condition | Half-life (t1/2) | Reference |

|---|---|---|---|

| Imipenem (B608078) | 0.9% NaCl, 25°C | ~4 hours | General Knowledge |

| Meropenem (B701) | 0.9% NaCl, 25°C | ~8 hours | General Knowledge |

| Doripenem (B194130) | 0.9% NaCl, Room Temperature | Up to 12 hours | General Knowledge |

The degradation of carbapenems in aqueous solution primarily involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive open-ring metabolites. The specific degradation products of this compound under various physicochemical conditions have not been detailed in the available literature.

Degradation by Mammalian Enzymes in Model Systems (e.g., Dehydropeptidase-I)

A key factor limiting the in vivo efficacy of certain carbapenems is their susceptibility to hydrolysis by mammalian enzymes, particularly dehydropeptidase-I (DHP-I), which is abundant in the brush border of renal tubules.

Panipenem (B1678378) is known to be a substrate for DHP-I, which can lead to its rapid degradation in the kidneys. Research has compared the stability of this compound to other carbapenems against both porcine and human renal DHP-I. The order of stability has been reported as LJC 10,627 > meropenem > panipenem > imipenem. nih.gov

| Carbapenem | Enzyme Source | Residual Activity (%) |

|---|---|---|

| Panipenem | Porcine | 0 |

| Panipenem | Human | 4.3 |

| Imipenem | Porcine | 0 |

| Imipenem | Human | 0.1 |

| Meropenem | Porcine | 0.2 |

| Meropenem | Human | 28.7 |

| LJC 10,627 | Porcine | 73.7 |

| LJC 10,627 | Human | 95.6 |

The enzymatic hydrolysis of this compound by DHP-I involves the cleavage of the amide bond in the β-lactam ring. DHP-I is a zinc-dependent metalloenzyme that utilizes a catalytic mechanism similar to other peptidases. The active site of DHP-I binds to the carbapenem molecule, and a water molecule, activated by the zinc ion, acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of an inactive, hydrolyzed metabolite. This mechanism is a primary pathway for the renal degradation of susceptible carbapenems.

To protect this compound from rapid renal degradation by DHP-I, it is co-administered with a DHP-I inhibitor. researchgate.netwikipedia.org Betamipron (B834) is an organic anion transport inhibitor that is specifically used in combination with panipenem. researchgate.netwikipedia.org By inhibiting DHP-I, betamipron prevents the hydrolysis of this compound in the kidneys, thereby increasing its plasma concentration and urinary excretion. researchgate.net This co-administration strategy is crucial for achieving therapeutic concentrations of this compound and is analogous to the co-administration of imipenem with cilastatin, another DHP-I inhibitor. wikipedia.orgnih.gov

Microbial Degradation Pathways and Metabolite Identification

In general, the microbial degradation of β-lactam antibiotics can occur through several mechanisms, including enzymatic hydrolysis of the β-lactam ring by β-lactamases, which are produced by a wide range of bacteria. The resulting hydrolyzed product is typically inactive as an antibiotic. Further degradation of the open-ring structure can lead to the formation of smaller, more readily metabolizable compounds.

The identification of specific microbial species capable of degrading this compound and the elucidation of the metabolic pathways involved would require dedicated environmental microbiology and analytical chemistry studies. Such research would likely involve isolating microorganisms from environments potentially exposed to this compound, followed by incubation studies and the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify the degradation products. Without such specific studies, the environmental fate of this compound due to microbial degradation remains largely uncharacterized.

Future Directions and Emerging Research Avenues for Panipenam

Computational Chemistry and Molecular Modeling for Panipenam Design

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in drug discovery and design, offering innovative solutions to complex problems and potentially reducing the time and cost associated with developing new drugs bioscipublisher.com. These techniques encompass a wide range of methodologies, including molecular dynamics, quantum chemistry, machine learning, and various modeling approaches, allowing researchers to predict chemical properties, optimize drug candidates, and understand molecular interactions at a detailed level bioscipublisher.com.

For this compound, computational approaches can be applied to gain deeper insights into its interaction with bacterial targets, such as penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell-wall formation nih.gov. By applying methods like quantum mechanics and molecular mechanics, researchers can study the electronic structure and properties of this compound and its interaction with the active sites of PBPs bioscipublisher.comnih.govkallipos.gr. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are particularly valuable as they combine the accuracy of quantum mechanics with the efficiency of molecular mechanics, offering a powerful way to study enzymatic reactions involving this compound bioscipublisher.comnih.gov.

Furthermore, computational chemistry can aid in structure-based drug design when the structural data of the target protein is available, or ligand-based drug design when such information is limited tarosdiscovery.com. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) can be used to predict the interaction between this compound or its potential derivatives and their targets, optimize lead compounds, and assess drug-target affinities bioscipublisher.com. This can help in identifying allosteric sites, understanding ligand binding mechanisms, and evaluating the thermodynamics and kinetics of this compound-target interactions bioscipublisher.com. The integration of advanced technologies such as machine learning and high-throughput virtual screening can further improve prediction accuracy and accelerate the design process for new this compound-like structures or combinations bioscipublisher.com.

Computational methods can also be employed to study the potential modifications of this compound to improve its pharmacokinetic properties, stability, or spectrum of activity. By simulating molecular behavior and interactions, researchers can generate hypotheses for molecular designs and assess them using in silico models before proceeding to synthesis tarosdiscovery.com.

Novel Approaches to Combat Resistance Mechanisms (e.g., new β-lactamase inhibitors)

Bacterial resistance, particularly through the production of β-lactamase enzymes, remains a significant challenge for β-lactam antibiotics like this compound nih.govmdpi.comfrontiersin.org. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive nih.govmdpi.com. Over 2000 types of β-lactamases are known, classified into four classes (A, B, C, and D) based on their amino acid sequences mdpi.com. Classes A, C, and D are serine β-lactamases, while Class B are metallo-β-lactamases frontiersin.orgmdpi.com.

The development of novel β-lactamase inhibitors is a primary focus of future research to enhance the potency of existing antibiotics and overcome resistance mdpi.comnih.gov. These inhibitors work by preventing β-lactamases from inactivating the antibiotic mdpi.comnih.gov. Historically, inhibitors like clavulanic acid have been combined with β-lactams to extend their activity against β-lactamase-producing bacteria nih.gov.

Recent research has focused on developing new inhibitors targeting various β-lactamase classes. For instance, enmetazobactam (B1664276), a penicillin acid sulfone, primarily targets ESBLs (extended-spectrum β-lactamases), which are Class A enzymes causing resistance to many β-lactams mdpi.com. While enmetazobactam shows activity against certain Class A carbapenemases and clavulanic-acid-resistant β-lactamases, its spectrum is more limited compared to newer inhibitors like relebactam (B560040) and avibactam, being inactive against Class B, C, and most D β-lactamases mdpi.com. Another inhibitor, nacubactam, shows potency against Class A, C, and certain Class D β-lactamases, and also inhibits penicillin-binding protein 2 in Enterobacteriaceae frontiersin.org.

The scarcity of clinically available inhibitors for metallo-β-lactamases (MBLs), Class B enzymes that hydrolyze carbapenems, is a significant concern due to the dissemination of MBL genes among Gram-negative bacteria mdpi.com. Future research for this compound will likely involve exploring combinations with novel β-lactamase inhibitors that cover a broader spectrum of enzymes, including MBLs and challenging Class C and D enzymes, to restore or enhance its activity against resistant strains. This could involve investigating novel chemical scaffolds for inhibitors or developing combinations of existing or new inhibitors to achieve broader coverage.

The following table summarizes some recently developed β-lactamase inhibitors and their target classes:

| Inhibitor | Primary Target Class(es) | Notes |

| Enmetazobactam | Class A (ESBLs) | Also active against certain Class A carbapenemases; limited Class B, C, D activity. mdpi.com |

| Nacubactam | Class A, C, certain D | Also inhibits PBP2 in Enterobacteriaceae. frontiersin.org |

| Sulbactam/Durlobactam | Class A, C, D (including OXA-type) | Indicated for Acinetobacter baumannii-calcoaceticus complex. mdpi.com |

| Relebactam | Class A, C | Broader spectrum than enmetazobactam against certain enzymes. mdpi.com |

| Avibactam | Class A, C, some D | Broader spectrum than enmetazobactam against certain enzymes. mdpi.com |

Mechanisms of resistance can also involve overexpression of efflux pumps, changes in PBPs, and mutations in outer membrane porins, which affect drug entry mdpi.com. Future research may also explore strategies to counteract these non-β-lactamase-mediated resistance mechanisms in conjunction with this compound.

Development of Advanced In Vitro Models for Efficacy Assessment

The accurate assessment of this compound's efficacy against a diverse range of bacterial pathogens, particularly resistant strains, relies heavily on robust in vitro models. Traditional in vitro susceptibility testing provides essential data but may not fully capture the complexity of the in vivo environment.

Future research directions include the development and utilization of more advanced in vitro models that better mimic the conditions encountered during infection. This includes the use of:

3D Cell Culture Models: Unlike traditional 2D cell cultures, 3D models such as spheroids and organoids can better recapitulate the cellular architecture and microenvironment of tissues, providing a more physiologically relevant system for evaluating antibiotic penetration and activity nih.gov. While the provided search results specifically mention their use in cancer research for evaluating nanomedicines and identifying biomarkers, the principle of using 3D models to better represent tissue environments is applicable to studying antibiotic efficacy against bacterial infections within tissues or biofilms nih.gov.

Biofilm Models: Many bacterial infections involve the formation of biofilms, complex communities of bacteria encased in a self-produced matrix, which exhibit increased resistance to antibiotics compared to planktonic bacteria. Developing and utilizing sophisticated in vitro biofilm models that mimic different infection sites can provide valuable insights into this compound's ability to penetrate and eradicate these structures.

Microfluidic Devices: Microfluidic systems can create dynamic environments that simulate blood flow, nutrient gradients, and immune cell interactions, offering a more realistic representation of the in vivo infection site than static models. These models can be used to study the effect of flow on this compound's activity and its interaction with bacteria under conditions closer to the physiological state.

Co-culture Models: Incorporating host cells (e.g., epithelial cells, immune cells) into in vitro models can help to understand the interplay between the antibiotic, the bacteria, and the host immune response. This can provide a more comprehensive picture of this compound's efficacy in a complex biological setting.

Advanced in vitro models can also be used to investigate the pharmacodynamics of this compound, such as time-kill kinetics and the post-antibiotic effect, under conditions that more closely resemble the in vivo situation. These models can help in determining optimal dosing strategies and understanding how this compound performs against bacteria in different growth phases or physiological states.

Furthermore, these models can be instrumental in evaluating the effectiveness of this compound in combination with novel β-lactamase inhibitors or other antimicrobial agents, providing preclinical data to support the development of new therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to determine Panipenam’s mechanism of action at the molecular level?

- Methodological Answer: Use biochemical assays (e.g., β-lactamase inhibition tests) combined with genomic sequencing to identify target binding sites. Employ controlled in vitro models with bacterial cell cultures to isolate variables like pH and temperature . Validate results through reproducibility across multiple trials, adhering to principles of scientific investigation .

Q. How can researchers standardize protocols for assessing this compound’s efficacy against Gram-negative pathogens?

- Methodological Answer: Design minimum inhibitory concentration (MIC) assays using CLSI or EUCAST guidelines. Include control groups (e.g., untreated cultures and comparator antibiotics) to isolate this compound’s effect. Document variables such as bacterial strain variability and inoculum size to ensure replicability .

Q. What are the best practices for conducting a literature review on this compound’s safety profile?

- Methodological Answer: Systematically aggregate peer-reviewed studies using databases like PubMed, applying PICOT criteria (Population: patient demographics; Intervention: this compound dosage; Comparison: placebo/alternatives; Outcome: adverse events; Timeframe: study duration) . Critically appraise sources for bias using tools like ROBINS-I .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetics in pediatric vs. adult populations?

- Methodological Answer: Conduct a meta-analysis stratified by age cohorts, adjusting for covariates like renal function and body weight. Use sensitivity analysis to identify heterogeneity sources (e.g., dosing intervals, assay methodologies) . Validate findings via population pharmacokinetic (PopPK) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.